Triethylene glycol monoethyl ether

Catalog No.
S570333
CAS No.
112-50-5
M.F
C8H18O4
CH3CH2(OCH2CH2)3OH
C8H18O4
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylene glycol monoethyl ether

CAS Number

112-50-5

Product Name

Triethylene glycol monoethyl ether

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethanol

Molecular Formula

C8H18O4
CH3CH2(OCH2CH2)3OH
C8H18O4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C8H18O4/c1-2-10-5-6-12-8-7-11-4-3-9/h9H,2-8H2,1H3

InChI Key

WFSMVVDJSNMRAR-UHFFFAOYSA-N

SMILES

CCOCCOCCOCCO

Solubility

5.61 M
Miscible with most organic solvents.
In water, miscible
Solubility in water: very good

Synonyms

triethylene glycol monoethyl ether

Canonical SMILES

CCOCCOCCOCCO

Cell Culture Applications

  • Maintaining and controlling pH

    TEGEE can be used in cell culture media to maintain and control its pH. Its good water permeability allows for efficient diffusion of ions that contribute to pH regulation [].

  • Enhancing cell viability

    Studies suggest that TEGEE can enhance the viability and growth of certain cell lines. For instance, research has shown its positive impact on the proliferation and differentiation of human mesenchymal stem cells [].

  • Delivery of therapeutic agents

    TEGEE has been explored as a potential carrier for delivering therapeutic agents into cells. One study investigated its use for encapsulating and delivering doxorubicin, an anti-cancer drug, to breast cancer cells [].

Triethylene glycol monoethyl ether is a colorless, hygroscopic liquid with the chemical formula C8H18O4C_8H_{18}O_4 and a CAS number of 112-50-5. It is known for its high solubility in water and various organic solvents. This compound is part of the glycol ether family, which are characterized by their ether linkages and alcohol functionalities. Triethylene glycol monoethyl ether is primarily utilized as a solvent in various industrial applications, owing to its favorable properties such as low volatility and good solvency power for resins and dyes .

TEGEE is considered a mild eye and skin irritant []. It may be harmful if inhaled or ingested. Exposure can cause respiratory tract irritation, nausea, vomiting, and headaches []. TEGEE is combustible and can release toxic fumes upon burning.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling TEGEE. Ensure proper ventilation in the workplace. Avoid contact with skin and eyes. Do not ingest. Store in a cool, dry place away from heat, light, and strong oxidizers [, ].
Typical of ethers and alcohols:

  • Esterification: It can react with carboxylic acids to form esters, which are often used in the production of plasticizers.
  • Oxidation: In the presence of strong oxidizing agents, it may be oxidized to form aldehydes or carboxylic acids.
  • Dehydration: Under acidic conditions, it can lose water to form cyclic ethers or other products.

The potential formation of explosive peroxides upon prolonged exposure to air is a notable hazard associated with this compound .

Triethylene glycol monoethyl ether can be synthesized through several methods:

  • Ethoxylation: Ethylene oxide can be reacted with ethanol in the presence of a catalyst to produce triethylene glycol monoethyl ether.
  • Transesterification: It can also be synthesized by transesterifying triethylene glycol with ethyl alcohol.
  • Direct Etherification: The reaction of triethylene glycol with ethylene oxide under controlled conditions can yield this compound.

These methods allow for varying degrees of purity and yield, depending on the specific reaction conditions employed .

Triethylene glycol monoethyl ether is used in various applications, including:

  • Solvent: It serves as a solvent in paints, coatings, and inks due to its ability to dissolve a wide range of substances.
  • Hydraulic Fluids: It is utilized in hydraulic brake fluids because of its low volatility and high boiling point.
  • Dye Carrier: In textile processing, it acts as a dye carrier, facilitating even distribution during dyeing processes.
  • Chemical Intermediate: It is used as an intermediate in the synthesis of other chemicals .

Several compounds share structural similarities with triethylene glycol monoethyl ether. Here are some comparable compounds:

Compound NameChemical FormulaCAS NumberKey Properties
Triethylene glycol monomethyl etherC7H16O4C_7H_{16}O_4112-35-6Used as a solvent; lower toxicity than ethyl ether
Ethylene glycol monoethyl etherC4H10O2C_4H_{10}O_2110-80-5Commonly used as an industrial solvent; higher volatility
Diethylene glycol monoethyl etherC6H14O3C_6H_{14}O_3111-96-6Similar applications; lower molecular weight

Uniqueness: Triethylene glycol monoethyl ether stands out due to its higher molecular weight and lower volatility compared to ethylene glycol monoethyl ether and diethylene glycol monoethyl ether. This results in enhanced stability and reduced evaporation rates, making it particularly suitable for applications requiring prolonged solvent action without rapid loss due to evaporation .

Physical Description

Ethoxy triglycol is an odorless colorless liquid. Sinks and mixes with water. (USCG, 1999)
Liquid
COLOURLESS HYGROSCOPIC LIQUID.

Color/Form

Colorless liquid

XLogP3

-0.7

Boiling Point

493 °F at 760 mm Hg (USCG, 1999)
255.8 °C
256 °C
255 °C

Flash Point

275 °F (USCG, 1999)
275 °F (Open cup) /From table/
275 °F (135 °C) (OPEN CUP)
135 °C o.c.

Vapor Density

Relative vapor density (air = 1): 6.2

Density

1.02 at 68 °F (USCG, 1999)
1.018 at 25 °C/4 °C
Relative density (water = 1): 1.02

LogP

log Kow = -0.96 (est)
-2.79 (calculated)

Odor

ODORLESS

Melting Point

-1.7 °F (USCG, 1999)
-18.7 °C
-19 °C

UNII

4G0E2G9582

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 63 of 112 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 49 of 112 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg
2.24X10-3 mm Hg at 25 °C (est)
Vapor pressure, Pa at 20 °C: 0.3

Pictograms

Irritant

Irritant

Other CAS

112-50-5

Wikipedia

Triethylene glycol monoethyl ether

Methods of Manufacturing

BY DIRECT ALKYLATION OF TRIETHYLENE GLYCOL WITH ALKYLATING AGENT IN PRESENCE OF ALKALI.
Ethanol + ethylene oxide (epoxidation; coproduced with diethylene glycol monoethyl ether/ethylene glycol monoethyl ether)
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethers/

General Manufacturing Information

All other basic organic chemical manufacturing
Petrochemical manufacturing
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-: ACTIVE
IT MAY APPEAR IN 8 ISOMERIC FORMS, OF WHICH COMMERCIAL PRODUCT IS BELIEVED TO BE A MIXT.

Analytic Laboratory Methods

LIQ-GAS PHASE CHROMATOGRAPHY WOULD BE USEFUL IN RESOLVING MIXT, WHICH COULD THEN BE IDENTIFIED BY INFRARED OR MASS SPECTROPHOTOMETRY. /GLYCOL ETHERS/

Dates

Modify: 2023-08-15

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